N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine
Description
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid is a chemical compound that belongs to the class of aminoalkylphosphinic acids. These compounds are known for their biological activity and potential applications in various fields such as chemistry, biology, and medicine. The structure of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid includes a phosphinic acid group, which is known for its ability to form strong bonds with metals and other elements, making it a versatile compound for various applications.
Properties
CAS No. |
71572-95-7 |
|---|---|
Molecular Formula |
C3H7NO4P+ |
Molecular Weight |
152.07 g/mol |
IUPAC Name |
(carboxymethylamino)methyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H6NO4P/c5-3(6)1-4-2-9(7)8/h4H,1-2H2,(H-,5,6,7,8)/p+1 |
InChI Key |
GBBQWSKHZZNCKW-UHFFFAOYSA-O |
Canonical SMILES |
C(C(=O)O)NC[P+](=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid can be achieved through the phospha-Mannich reaction. This reaction involves the use of a P–H precursor, an aldehyde, and an amine. The reaction is typically carried out in wet acetic acid (AcOH) to yield aminomethyl-H-phosphinic acids in nearly quantitative yields with minimal by-products . The reaction conditions depend on the basicity of the amines used, with more basic amines yielding better results.
Industrial Production Methods
Industrial production of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids. These products have various applications in different fields, including catalysis and material science.
Scientific Research Applications
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to form strong bonds with metals.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphinic acid group can mimic the structure of phosphate groups, allowing it to inhibit or activate enzymes involved in various biochemical pathways. This makes it a potential candidate for drug development and other therapeutic applications.
Comparison with Similar Compounds
2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid can be compared with other similar compounds such as:
Aminoalkylphosphonic acids: These compounds have similar structures but differ in their reactivity and applications.
Phosphonic acids: These compounds are more commonly studied and have a wider range of applications.
Phosphine derivatives: These compounds are used in catalysis and material science but have different chemical properties compared to phosphinic acids.
The uniqueness of 2-(((Hydroxyhydrophosphoryl)methyl)amino)acetic acid lies in its specific structure, which allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.
Biological Activity
N-{[Hydroxy(oxo)phosphaniumyl]methyl}glycine, a derivative of phosphonic acid, has garnered attention due to its potential biological activities. This compound is structurally related to other phosphonates, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, cytotoxic effects, and implications in therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a phosphonium group attached to a glycine backbone. The presence of the hydroxy and oxo groups contributes to its reactivity and potential biological interactions. The compound can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Research indicates that derivatives of phosphonates, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds induce apoptotic cell death in human tumor cells, suggesting a potential application in cancer therapy .
- Antiviral Activity : Preliminary investigations suggest that certain phosphonate derivatives may impair viral replication. In vitro studies have demonstrated that compounds structurally related to this compound can reduce viral load in infected cell cultures, indicating an antiviral mechanism .
- Clastogenicity : Some studies have reported moderate clastogenic effects (the ability to cause chromosomal breakage) associated with phosphonate derivatives. This property raises concerns regarding genotoxicity but also indicates a potential for use in targeted therapies where such effects may be beneficial .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Cytotoxicity | Induces apoptosis in tumor cells | |
| Antiviral Effects | Reduces viral replication in infected cells | |
| Clastogenicity | Moderate clastogenic effects noted |
Case Study: Cytotoxic Effects on Human Tumor Cells
A study conducted on various human tumor cell lines demonstrated that this compound exhibited significant cytotoxicity at concentrations ranging from 20 to 67 μM. The most potent analogs triggered apoptotic pathways leading to cell death, making them candidates for further development as anticancer agents.
Case Study: Antiviral Properties
In another investigation, A549 cells (human alveolar basal epithelial cells) were treated with this compound derivatives post-infection with the PR8 strain of influenza virus. Results indicated a dose-dependent decrease in hemagglutinin expression on the cell surface, suggesting effective inhibition of viral replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
